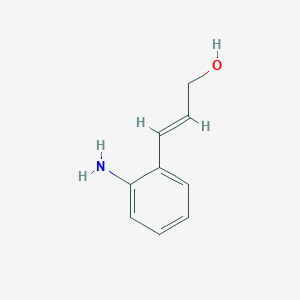

(E)-3-(2-aminophenyl)prop-2-en-1-ol

Übersicht

Beschreibung

Chalcones, to which "(E)-3-(2-aminophenyl)prop-2-en-1-ol" structurally relates, are a class of organic compounds with diverse biological activities and chemical properties. They often serve as key intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

Chalcones like "(E)-3-(2-aminophenyl)prop-2-en-1-ol" are typically synthesized via Claisen–Schmidt condensation reactions. This involves the condensation of aldehydes and ketones in the presence of a base, producing chalcones with high yields under mild conditions (Abonía et al., 2016).

Molecular Structure Analysis

The molecular structure of chalcones is characterized by the presence of a double bond between two carbon atoms, which significantly influences their chemical behavior. X-ray diffraction studies provide detailed insights into their molecular geometry, confirming the (E) configuration around the double bond and revealing the presence of supramolecular interactions in the crystal lattice (Abonía et al., 2016).

Chemical Reactions and Properties

Chalcones participate in various chemical reactions, including cycloadditions, oxidation, and reduction processes, which can modify their structure and enhance their reactivity. The presence of functional groups such as the amino group in "(E)-3-(2-aminophenyl)prop-2-en-1-ol" can facilitate nucleophilic addition reactions, allowing for further functionalization of the molecule.

Physical Properties Analysis

The physical properties of chalcones, including melting points, solubility, and crystalline structure, are influenced by their molecular geometry and the nature of substituents. Spectroscopic methods like FTIR, NMR, and UV-Vis are commonly used to characterize these compounds and provide insights into their structural attributes (Sadgir et al., 2020).

Chemical Properties Analysis

The chemical properties of chalcones, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups and molecular structure. Computational studies, including density functional theory (DFT) calculations, offer valuable insights into the electronic structure, molecular orbitals, and potential reaction pathways of these compounds (Zaini et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity : The synthesis and study of 2'-aminochalcone derivatives, including (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, demonstrated significant antioxidant activities. These compounds were characterized by various spectroscopic methods and tested for their free radical scavenging ability and superoxide dismutase mimetic activity. The study found that the aminochalcone carrying two hydroxyl functionalities showed stronger antioxidant activity compared to other derivatives (Sulpizio, Roller, Giester, & Rompel, 2016).

Photophysical Properties : The effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one, was examined. The study observed solvatochromic effects on absorption and fluorescence spectra, indicating significant differences in dipole moments between ground and excited states. These findings suggest the stabilization of molecules in the singlet excited state (Kumari, Varghese, George, & Sudhakar, 2017).

Nonlinear Optical Properties : An investigation into the third-order nonlinear optical properties of chalcone derivatives, including (2E)-1-(4-bromophenyl)-3-[4(methylsulfanyl)phenyl]prop-2-en-1-one, using the Z-scan technique, revealed significant nonlinear refractive indices and absorption coefficients. These properties suggest potential applications in nonlinear optical devices (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).

Corrosion Inhibition : The compound 1(2E)-1-(4-aminophenyl)-3-(2-thienyl)prop-2-en-1-one was studied for its corrosion inhibition properties on maraging steel in a hydrochloric acid medium. The study found that the compound acts as a mixed-type inhibitor and adheres to the Langmuir adsorption isotherm equation, indicating its potential as a corrosion inhibitor (Sanatkumar, Nayak, & Shetty, 2012).

Antiplasmodial Activity : A study on the antiplasmodial activity of chalcone derivative (E) – 1 – (4 – aminophenyl) – 3 – (2,3 – dimethoxyphenyl) prop – 2 – en – 1 – one demonstrated its effectiveness in inhibiting Hemozoin formation and increasing the number of Stomatocytes. This indicates its potential as an antimalarial agent (Wijayanti, Purwanto, Mudigdo, Suwito, & Dirgahayu, 2018).

Synthesis and Characterization : The compound (E)-1-(2-aminophenyl)-3-(pyridine-4-yl) prop-2-en-1-one was synthesized and characterized, with detailed theoretical studies on its structure and spectroscopic properties. The study also examined its chemical activity based on HOMO and LUMO energy gap analysis (Ortiz, Lopez, Ríos, Cuenú Cabezas, & Rozo Correa, 2015).

Eigenschaften

IUPAC Name |

(E)-3-(2-aminophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7,10H2/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRXKPXEPZBNB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

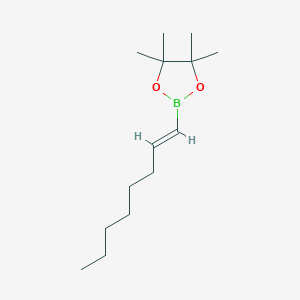

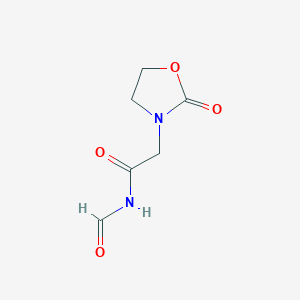

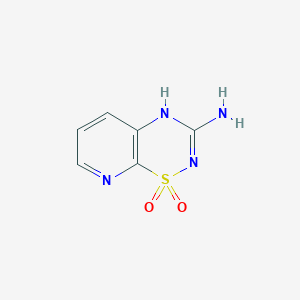

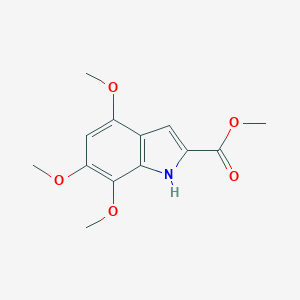

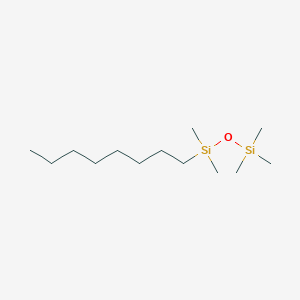

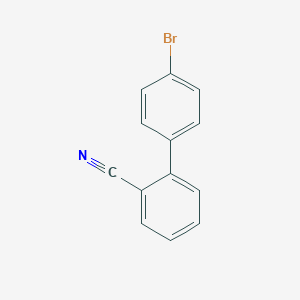

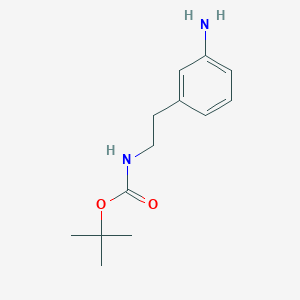

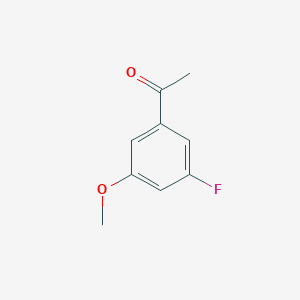

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

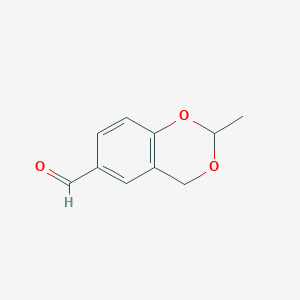

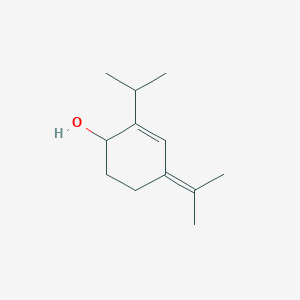

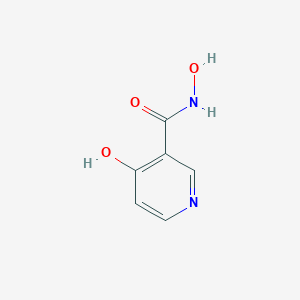

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)bicyclo[2.2.1]heptan-7-ol](/img/structure/B64391.png)

![4-chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B64394.png)